N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Description

Chemical Structure and Properties N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a tertiary amide characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position, a cyclopropyl group on the nitrogen atom, and a chloroacetamide moiety (Figure 1). Its molecular formula is C₁₇H₂₃ClN₂O, with a molecular weight of 306.84 g/mol (CAS: 1353960-95-8 or 1354008-09-5, depending on stereoisomerism) . The compound’s stereochemistry, particularly the (S)-configuration at the pyrrolidine ring (as noted in and ), may influence its biological activity and physicochemical properties.

Fluorochem and CymitQuimica list this compound as a specialty chemical, though it is marked as discontinued in some catalogs .

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)13-16-7-4-10-19(16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQBRSRIMFCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The chlorinated acetamide moiety is then attached through a series of reactions involving chlorination and acylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also involves rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neuropharmacology :

- Research indicates that compounds similar to N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide may have potential as neuroprotective agents. The structural features that allow for interaction with neurotransmitter systems suggest possible applications in treating neurodegenerative diseases .

- A study on related compounds demonstrated their ability to modulate neurotransmitter release, indicating potential roles in managing conditions like depression and anxiety .

-

Anticancer Activity :

- The compound's structural similarity to known anticancer agents positions it as a candidate for further exploration in cancer therapeutics. Its ability to inhibit specific cellular pathways could be beneficial in developing targeted cancer treatments .

- Investigations into structure-activity relationships (SAR) have shown that modifications to the pyrrolidine structure can significantly affect the compound's efficacy against cancer cell lines .

- Anti-inflammatory Properties :

Synthetic Chemistry Applications

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:

-

Building Block for Drug Development :

- The compound can be utilized as a precursor in synthesizing other pharmacologically active molecules, particularly those targeting the central nervous system or exhibiting anti-tumor properties.

-

Modifications and Derivatives :

- Researchers can modify the chloroacetamide group to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. This flexibility makes it a valuable scaffold in medicinal chemistry research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of N-substituted benzyl-pyrrolidine/piperidine acetamides. Below is a structural and functional comparison with key analogues (derived from , and 10):

Table 1: Structural Comparison of Selected Analogues

Key Observations:

Piperidine derivatives (e.g., Entry 3 in Table 1) lack the cyclopropyl group, reducing steric hindrance but possibly diminishing metabolic stability .

Substituent Effects :

- The cyclopropyl group on the nitrogen atom introduces steric and electronic effects distinct from methyl or isopropyl substituents. Cyclopropane’s ring strain may enhance reactivity or modulate solubility .

- Chloroacetamide at the 2-position (vs. 3- or 4-positions in analogues) could influence hydrogen-bonding interactions with biological targets .

Stereochemical Variations :

- The (S)-configuration in the target compound () contrasts with racemic or (R)-configured analogues (e.g., Entry 7 in ), which may exhibit divergent pharmacological profiles .

Research Findings and Limitations

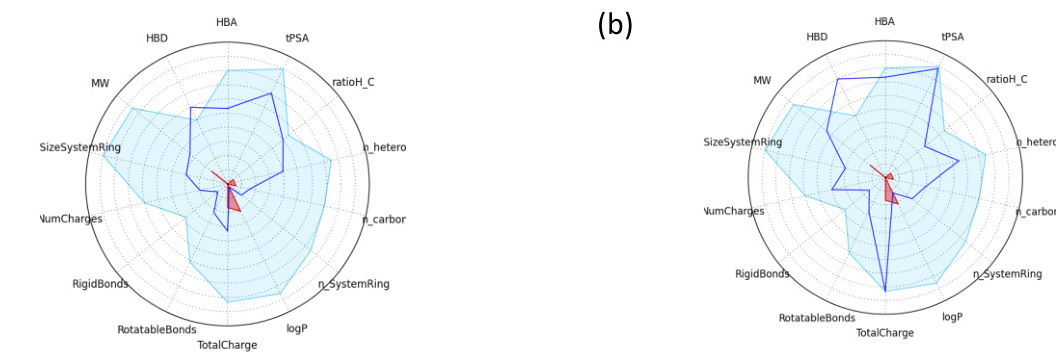

- Physicochemical Properties : Radar plot analyses (as in ) suggest that chloroacetamide derivatives often exhibit moderate lipophilicity (LogP ~2–3) and polar surface areas (~50–60 Ų), aligning with drug-like criteria. However, the cyclopropyl group in the target compound may increase hydrophobicity compared to methyl-substituted analogues .

- Synthesis Challenges: Steric hindrance from the cyclopropyl group complicates synthetic routes, as noted in discontinued product listings ().

- Biological Data Gaps: No in vivo or in vitro data are provided in the evidence, limiting direct functional comparisons.

Discrepancies and Notes

- CAS Number Variability : The target compound is listed under two CAS numbers (1353960-95-8 and 1354008-09-5), likely reflecting stereoisomeric or vendor-specific differences .

- SHELX Validation : While crystallographic data are absent, SHELX-based refinements () are standard for resolving such structures, ensuring accuracy in stereochemical assignments.

Biological Activity

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound notable for its unique molecular structure, characterized by a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol. The presence of the chloro group enhances its reactivity and potential biological activity, particularly in pharmaceutical applications .

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activities, particularly as a potential pharmaceutical agent. Its structural components may contribute to various pharmacological effects, including:

- Neuroleptic Activity : Similar compounds have shown promise as neuroleptics, with certain benzamide derivatives exhibiting enhanced activity against psychotic disorders. For instance, related compounds have demonstrated strong antistereotypic effects and reduced side effects compared to traditional neuroleptics like haloperidol and metoclopramide .

- Anticancer Potential : The compound's unique structure may allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological effects. The following table summarizes key structural analogs and their associated activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C₁₇H₂₃ClN₂O | Different stereochemistry at the pyrrolidine ring | Enhanced neuroleptic activity |

| N-(1-Boc-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C₁₅H₂₃ClN₂O₂ | Contains a Boc protecting group | Altered reactivity and potential efficacy |

| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide | C₁₇H₂₅N₃O | Amino substitution changes biological profile | Potentially increased antitumor activity |

This table highlights the diversity within this chemical class while underscoring the unique aspects of this compound.

Neuroleptic Activity Evaluation

Research has shown that compounds similar to this compound can be evaluated for their neuroleptic activity by assessing their effects on apomorphine-induced stereotyped behavior in animal models. For example, one study found that certain benzamide derivatives were significantly more active than established drugs, indicating a promising therapeutic profile .

Anticancer Studies

Studies focusing on the anticancer potential of related compounds have established that modifications in the structure can lead to enhanced efficacy against various cancer types. For instance, derivatives containing specific functional groups exhibited potent inhibitory effects on tumor growth in vitro .

Synthesis and Modifications

The synthesis of this compound involves multi-step processes that allow for control over stereochemistry and functional group placement. This flexibility is critical for optimizing biological activity and enhancing therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.